REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])/[CH:2]=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].C1COCC1.CC/C(/C1C=CC(O)=CC=1)=C(\C1C=CC(O)=CC=1)/CC.C(O)C>O.C(O)CCC>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:3]=[CH:2]\[C:1]([O:10][CH2:11][CH3:12])=[O:9].[C:1]([O-:10])(=[O:9])/[CH:2]=[CH:3]/[C:4]([O-:6])=[O:5].[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][C:4]([O-:6])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC/C(=C(/CC)\C=1C=CC(=CC1)O)/C=2C=CC(=CC2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)[O-])(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |